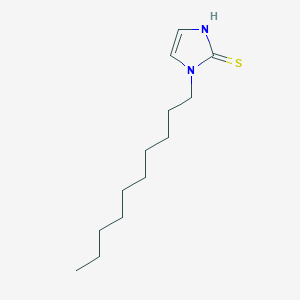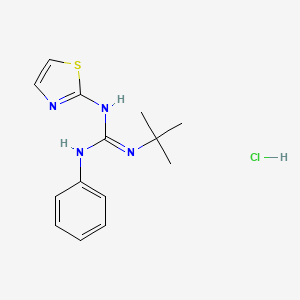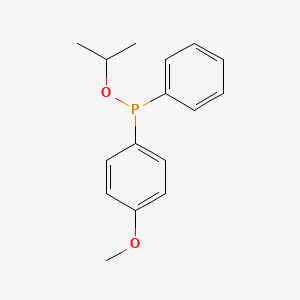
Propan-2-yl (4-methoxyphenyl)phenylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (4-methoxyphenyl)phenylphosphinite is an organophosphorus compound that features a phosphinite functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-methoxyphenyl)phenylphosphinite typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method . This reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reactions to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-methoxyphenyl)phenylphosphinite can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and aryl halides can be used under conditions that facilitate nucleophilic substitution.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Propan-2-yl (4-methoxyphenyl)phenylphosphinite has several applications in scientific research:
Medicine: There is limited information on its direct use in medicine, but its derivatives could be of interest in drug development.
Industry: It can be used in the synthesis of various organic compounds, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl (4-methoxyphenyl)phenylphosphinite in catalytic processes involves its role as a ligand. It coordinates with transition metals, facilitating various catalytic cycles. The phosphinite group can donate electron density to the metal center, stabilizing different oxidation states and intermediates during the reaction.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis with similar applications.
Diphenylphosphine: Another related compound with comparable properties.
Uniqueness
Propan-2-yl (4-methoxyphenyl)phenylphosphinite is unique due to the presence of the methoxyphenyl group, which can influence its electronic and steric properties, potentially offering different reactivity and selectivity in catalytic processes compared to its analogs.
Properties
CAS No. |
67103-55-3 |
|---|---|
Molecular Formula |
C16H19O2P |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
(4-methoxyphenyl)-phenyl-propan-2-yloxyphosphane |
InChI |
InChI=1S/C16H19O2P/c1-13(2)18-19(15-7-5-4-6-8-15)16-11-9-14(17-3)10-12-16/h4-13H,1-3H3 |
InChI Key |
DEUBQKHJAWPZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


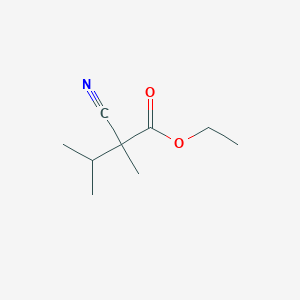
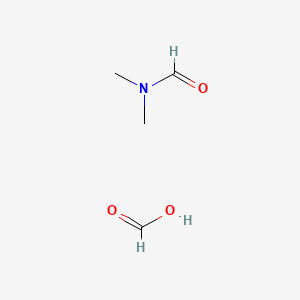
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
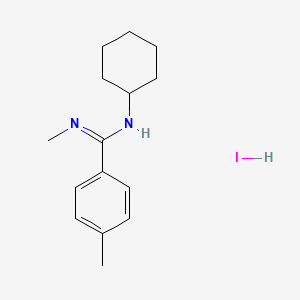
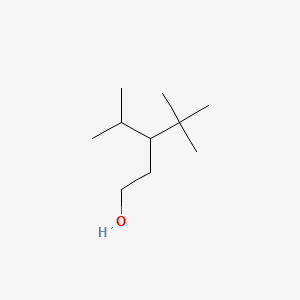

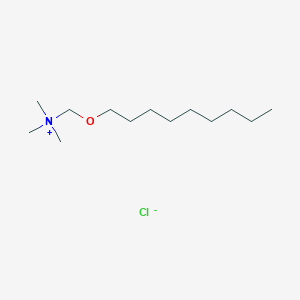

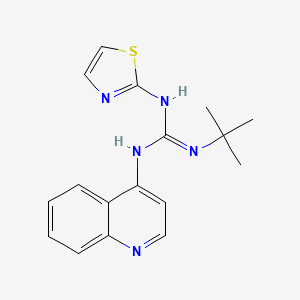
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
